5-[(2,3-Dimethylphenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2,3-Dimethylphenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of functional groups, including a thiophene ring, an oxadiazole ring, and a dimethylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,3-Dimethylphenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole typically involves the reaction of 2,3-dimethylphenol with thiophene-2-carboxylic acid hydrazide under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the oxadiazole ring. The reaction mixture is then heated to reflux, and the product is isolated through crystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-[(2,3-Dimethylphenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine (Br2) or chloromethyl methyl ether (MOMCl) can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated thiophene derivatives.
Scientific Research Applications
5-[(2,3-Dimethylphenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of organic semiconductors and conductive polymers.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-[(2,3-Dimethylphenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 5-[(3,5-Dimethylphenoxy)methyl]-3-ethyl-1,3-oxazolidin-2-one
- 5-[(3,4-Dimethylphenoxy)methyl]-1,3-oxazolidin-2-one
- 2,3-Dimethyl-3-pentanol
Uniqueness
5-[(2,3-Dimethylphenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole is unique due to the presence of both thiophene and oxadiazole rings, which confer distinct electronic and steric properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
5-[(2,3-dimethylphenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-10-5-3-6-12(11(10)2)18-9-14-16-15(17-19-14)13-7-4-8-20-13/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCBTTHBTOUBPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=NC(=NO2)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.